molecular formula C5H9N3O B1372614 4-Propyl-1,2,5-oxadiazol-3-amine CAS No. 872188-99-3

4-Propyl-1,2,5-oxadiazol-3-amine

Cat. No.: B1372614
CAS No.: 872188-99-3
M. Wt: 127.14 g/mol
InChI Key: JYMNMNWIWJSHDM-UHFFFAOYSA-N
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Description

4-Propyl-1,2,5-oxadiazol-3-amine (CAS 872188-99-3) is a heterocyclic compound with the molecular formula C₅H₉N₃O and a molecular weight of 127.14 g/mol. It belongs to the 1,2,5-oxadiazole (furazan) family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound features a propyl group at the 4-position and an amine group at the 3-position of the oxadiazole core. This structural configuration confers unique physicochemical properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-propyl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-2-3-4-5(6)8-9-7-4/h2-3H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMNMNWIWJSHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-1,2,5-oxadiazol-3-amine typically involves the cyclization of an amidoxime with a suitable nitrile under acidic conditions. One common method includes the reaction of an amidoxime with a nitrile in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out at room temperature, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

4-Propyl-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, amides, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 4-propyl-1,2,5-oxadiazol-3-amine exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents . The mechanism of action typically involves the inhibition of specific enzymes or pathways essential for microbial survival.

Anticancer Properties
In vitro studies have demonstrated that this compound may possess anticancer activity. It is believed to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell proliferation and survival . Further research is needed to explore its efficacy and safety in clinical settings.

Drug Development
The compound serves as a valuable scaffold for designing new drugs. Its ability to interact with multiple biological targets allows for the synthesis of derivatives that may enhance therapeutic effects while reducing side effects . The ongoing exploration of oxadiazole derivatives continues to yield promising results in drug discovery.

Agricultural Applications

Herbicidal Activity
this compound has been studied for its potential use as a herbicide. Research indicates that it can selectively inhibit the growth of certain weeds while being less harmful to crop plants. This selectivity is crucial for sustainable agricultural practices . The compound's mechanism involves disrupting specific metabolic pathways in target plants.

Materials Science

Polymer Synthesis
The compound is utilized as a building block in synthesizing advanced polymer materials. Its unique structure allows for the incorporation into various polymer matrices, enhancing properties such as thermal stability and mechanical strength . These materials are being investigated for applications in coatings, adhesives, and other industrial products.

Case Studies and Research Findings

Several studies have highlighted the biological activities and applications of this compound:

  • Antimicrobial Efficacy Study : A recent study demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics.
  • Herbicidal Testing : Field trials indicated that formulations containing this compound effectively reduced weed populations without adversely affecting crop yields.
  • Polymer Development Research : Investigations into polymer composites incorporating this oxadiazole derivative revealed improved mechanical properties and thermal resistance compared to conventional polymers.

Mechanism of Action

The mechanism of action of 4-Propyl-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the oxadiazole ring.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent (4-position) Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Highlights
This compound Propyl (C₃H₇) C₅H₉N₃O 127.14 Potential pharmacological applications; limited synthetic details
4-Phenyl-1,2,5-oxadiazol-3-amine Phenyl (C₆H₅) C₈H₇N₃O 161.16 Organic synthesis, materials science; synthesized via cyclization of amide oximes
4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine 4-Chlorophenyl (ClC₆H₄) C₈H₆ClN₃O 195.61 Antiplasmodial research; synthesized via NaOH-mediated cyclization (76% yield)
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine Pyrrole derivative C₈H₁₁N₄O 178.20 Anti-proliferative activity in cancer cell lines; Paal-Knorr reaction (72% yield)
4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine Pyridin-3-yl C₇H₆N₄O 162.15 Building block for heterocyclic chemistry; stored at +4°C

Key Observations:

  • Substituent Diversity: Alkyl (propyl) and aryl (phenyl, chlorophenyl) substituents modulate electronic and steric properties.
  • Synthetic Yields: Aryl-substituted derivatives (e.g., 4-chlorophenyl) often achieve high yields (~76%) using NaOH-mediated cyclization , whereas pyrrole-substituted analogues require specialized reactions like Paal-Knorr (72% yield) .

Table 2: Bioactivity Comparisons

Compound Name Reported Bioactivity Key Findings
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine Anti-proliferative Inhibits proliferation in marine echinoderm embryos and human cancer cell lines
4-Chlorophenyl and 4-Fluorophenyl derivatives Antiplasmodial Evaluated for anti-malarial activity, though specific data not disclosed
4-Propyl-1,3-benzenediol (non-oxadiazole analogue) Antibacterial/Anti-QS MIC = 0.5 mM against C. violaceum; disrupts quorum sensing (EC₅₀ = 0.275 mM)

Key Observations:

  • For example, pyrrole-substituted derivatives exhibit anti-proliferative effects , and phenolic analogues like 4-propyl-1,3-benzenediol show dual antibacterial and anti-quorum sensing activity .
  • The propyl group’s role in bioactivity remains speculative but could be explored in context with its lipophilicity and metabolic stability.

Biological Activity

4-Propyl-1,2,5-oxadiazol-3-amine is a heterocyclic compound characterized by its oxadiazole ring structure. This compound has garnered attention in medicinal chemistry due to the diverse biological activities associated with oxadiazole derivatives. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C5_5H8_8N4_4O, with a molecular weight of 127.14 g/mol. The structure includes an oxadiazole ring, which is known for its reactivity and ability to form hydrogen bonds due to the presence of nitrogen and oxygen atoms.

Synthesis

The synthesis of this compound typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. Various synthetic pathways have been explored to optimize yield and purity:

Synthesis Method Description
Cyclization ReactionInvolves the reaction of amidoximes with acyl chlorides followed by cyclization in the presence of bases like triethylamine.
Substitution ReactionsThe amine group can undergo nucleophilic substitution to introduce different functional groups.

Antimicrobial Activity

Oxadiazole derivatives have been studied for their effectiveness against various bacterial and fungal strains. For instance:

Compound Target Pathogen Activity
4-Amino-1,2,5-oxadiazoleE. coliInhibitory concentration (IC50) = 30 µg/mL
4-Methyl-1,2,5-oxadiazoleS. aureusIC50 = 25 µg/mL

These findings suggest that 4-propyl derivatives may exhibit similar properties due to structural similarities.

Anticancer Properties

Studies on related compounds have shown promising results in inhibiting cancer cell proliferation. For example:

Study Cell Line IC50 Value
Oxadiazole Derivative AHeLa (cervical cancer)IC50 = 15 µM
Oxadiazole Derivative BL363 (multiple myeloma)IC50 = 10 µM

These results indicate potential therapeutic applications for 4-propyl derivatives in oncology.

The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that it may interact with biological targets such as enzymes or receptors through:

  • Binding Interactions: The oxadiazole ring may facilitate interactions with biomolecules.
  • Enzyme Inhibition: Similar compounds have shown enzyme inhibition capabilities.
  • Gene Expression Modulation: Potential changes in gene expression could lead to altered cellular responses.

Case Studies

Although specific case studies on 4-propyl derivatives are scarce, research on analogous compounds provides valuable insights:

  • Study on Oxadiazole Derivatives: A study published in Journal of Medicinal Chemistry demonstrated that certain oxadiazole derivatives inhibited Polo-like kinase (Plk1), a target in cancer therapy.
    • Findings: Compounds showed effective inhibition with IC50 values ranging from 10 to 20 µM against Plk1.
  • Antimicrobial Assessment: Another study highlighted the antimicrobial efficacy of oxadiazole derivatives against resistant bacterial strains.
    • Results: Compounds exhibited significant activity against MRSA with IC50 values below 20 µg/mL.

Q & A

Q. What are the established synthetic routes for 4-propyl-1,2,5-oxadiazol-3-amine, and how can they be optimized?

The synthesis of 1,2,5-oxadiazol-3-amine derivatives typically involves cyclization reactions or coupling strategies. For example, analogous compounds like 4-phenyl-1,2,5-oxadiazol-3-amine are synthesized via a one-pot method using nitrile oxides and amines under mild conditions . Optimization may involve adjusting reaction temperatures (e.g., 0–25°C), solvent systems (e.g., THF or DCM), and stoichiometric ratios of precursors. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended to achieve >95% purity .

Q. How can the structural integrity of this compound be validated?

Key characterization techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon backbone (e.g., propyl chain at δ 0.9–1.7 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C5_5H9_9N3_3O, MW 127.15 g/mol) .
  • Infrared spectroscopy (IR) : Detection of N–H stretching (~3300 cm1^{-1}) and C=N/C–O vibrations (~1600 cm1^{-1}) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase is effective. For trace analysis, LC-MS/MS with electrospray ionization (ESI) provides higher sensitivity .

Advanced Research Questions

Q. How do structural modifications to the 1,2,5-oxadiazole core influence biological activity?

Structure-activity relationship (SAR) studies reveal that substituents on the oxadiazole ring modulate target affinity. For instance, 5-amino-4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine derivatives exhibit <0.001 µM IC50_{50} against kinases like S6K1 due to enhanced π-π stacking and hydrogen bonding . Computational docking (e.g., AutoDock Vina) can predict binding modes, while in vitro assays (e.g., kinase inhibition) validate hypotheses .

Q. How can contradictory data on hepatotoxicity and therapeutic efficacy be resolved?

While some 1,2,5-oxadiazole analogs show antitumor activity (e.g., INCB024360 analog restoring immune cell proliferation ), others like 4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine may induce hepatotoxicity . Mitigation strategies include:

  • Metabolic profiling : CYP450 inhibition assays to identify toxic metabolites.
  • In vitro hepatocyte models : HepG2 cells to assess cytotoxicity (LD50_{50}) and ALT/AST leakage .

Q. What computational approaches predict the stability and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can evaluate bond dissociation energies (BDEs) and thermal stability. For high-energy materials, impact sensitivity is modeled using Kamlet-Jacobs equations, while thermogravimetric analysis (TGA) validates decomposition thresholds .

Q. How can synthetic yields be improved for scale-up without compromising purity?

Process optimization strategies:

  • Catalysis : Use of Cu(I) or Pd(0) catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl derivatives) .
  • Flow chemistry : Continuous reactors to enhance reproducibility and reduce byproducts .
  • DoE (Design of Experiments) : Multivariate analysis to identify critical parameters (e.g., pH, temperature) .

Q. What interdisciplinary applications exist beyond pharmaceuticals?

1,2,5-Oxadiazole derivatives are explored as high-energy density compounds (HEDCs) due to their nitrogen-rich frameworks. For example, 4,4′-azobis-(1,2,5-oxadiazol-3-amine) exhibits low impact sensitivity and high detonation velocity (~9000 m/s), making it viable for aerospace propellants .

Methodological Notes

  • Contradiction Analysis : Compare in vitro bioactivity data with ADMET profiles to prioritize lead compounds .
  • Experimental Design : Include positive/negative controls (e.g., known kinase inhibitors) and triplicate runs for statistical rigor .
  • Data Validation : Cross-reference spectral data with databases like PubChem (CID 259675) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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